molecular formula C12H15N3O3S B1391827 1-isopentyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione CAS No. 1186049-75-1

1-isopentyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

Cat. No.: B1391827
CAS No.: 1186049-75-1
M. Wt: 281.33 g/mol
InChI Key: VAMMWCTUELXTCN-UHFFFAOYSA-N
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Description

1-isopentyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is a heterocyclic compound that features a unique arrangement of functional groups, which makes it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes: 1-isopentyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione can be synthesized using a variety of methods that involve complex organic reactions. One typical route involves the cyclization of a suitable precursor compound in the presence of a dehydrating agent.

Reaction Conditions: The synthesis of this compound generally requires controlled temperatures and specific catalysts to ensure proper formation of the oxazine ring and introduction of the isopentyl and methylthio groups.

Industrial Production Methods: For industrial-scale production, this compound might be synthesized using continuous flow techniques to enhance the efficiency and scalability of the reaction processes. This involves the use of automated systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-isopentyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione can undergo various chemical reactions such as:

  • Oxidation: : Converting the sulfur atom in the methylthio group to a sulfoxide or sulfone.

  • Reduction: : Reducing the nitro group, if present, to an amine.

  • Substitution: : Halogenation or alkylation reactions on the nitrogen atoms of the pyrimidine ring.

Common Reagents and Conditions:
  • Oxidation: : Utilizes reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Involves the use of hydrogen gas with a palladium catalyst.

  • Substitution: : Uses halogenating agents like bromine or alkyl halides in the presence of a strong base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically leads to the formation of sulfoxide or sulfone derivatives.

Scientific Research Applications

Chemistry: 1-isopentyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is used as a precursor in the synthesis of other complex organic molecules and materials.

Biology: In biological research, this compound is studied for its potential interactions with various biomolecules, such as enzymes and receptors, due to its unique structure.

Medicine: Researchers are exploring the pharmacological properties of this compound, including its potential as an anti-cancer agent or an antimicrobial substance.

Industry: In the industrial sector, this compound can be utilized in the production of materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

Molecular Targets: The molecular targets of 1-isopentyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione include specific enzymes and receptors within cells that interact with its pyrimido[4,5-d][1,3]oxazine core.

Pathways Involved: The compound exerts its effects through a series of biochemical pathways that involve signal transduction mechanisms, potentially leading to the modulation of cellular functions such as growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds:

  • 1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione: : Lacks the isopentyl and methylthio groups but shares the core structure.

  • 1-isopentyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione: : Contains the isopentyl group but not the methylthio group.

  • 7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione: : Features the methylthio group but lacks the isopentyl group.

Uniqueness: 1-isopentyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is unique due to the simultaneous presence of the isopentyl and methylthio groups, which confer distinct chemical and biological properties that are not observed in its similar counterparts.

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Properties

IUPAC Name

1-(3-methylbutyl)-7-methylsulfanylpyrimido[4,5-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c1-7(2)4-5-15-9-8(10(16)18-12(15)17)6-13-11(14-9)19-3/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMMWCTUELXTCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=NC(=NC=C2C(=O)OC1=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677841
Record name 1-(3-Methylbutyl)-7-(methylsulfanyl)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186049-75-1
Record name 1-(3-Methylbutyl)-7-(methylsulfanyl)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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